5-Hydroxyallysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

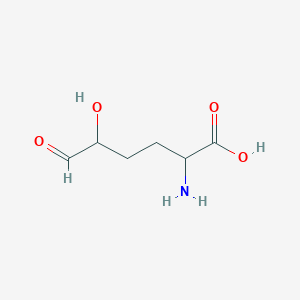

Hydroxyallysine is an alpha-amino acid, comprised of norleucine hydroxylated at C-5 and with an aldehydic oxygen at C-6.

Wissenschaftliche Forschungsanwendungen

Role in Collagen Cross-Linking

5-Hydroxyallysine is integral to the formation of collagen cross-links, which are essential for the stability and functionality of collagen fibers. The hydroxylation of lysine residues into 5-hydroxylysine is performed by lysyl hydroxylases, which are critical for the post-translational modification of collagen.

- Collagen Structure : Collagen is a major component of the extracellular matrix, providing structural support to tissues. The presence of this compound contributes to the formation of stable cross-links between collagen fibers, enhancing their tensile strength and resistance to degradation .

- Cross-Linking Pathways : There are two main pathways for collagen cross-linking: the allysine route and the hydroxyallysine route. The latter involves the oxidation of 5-hydroxylysine to form aldehyde intermediates that participate in cross-link formation . This process is essential for maintaining tissue integrity and function.

Implications in Disease Pathology

Research has shown that alterations in collagen cross-linking involving this compound can be linked to various pathological conditions:

- Fibrosis : Increased levels of hydroxylysine-derived cross-links have been associated with fibrotic diseases. The upregulation of lysyl oxidase and lysyl hydroxylase leads to excessive collagen deposition, contributing to tissue stiffness and dysfunction .

- Keloids : A study identified 5-hydroxylysine as a metabolic indicator of keloid severity. Keloids are characterized by excessive scar tissue formation, and metabolomic profiling revealed that alterations in hydroxylysine levels correlate with disease progression .

- Bone Diseases : Mutations affecting lysyl hydroxylase activity can lead to bone disorders such as Bruck syndrome, where impaired collagen cross-linking results in fragile bones .

Therapeutic Applications

The understanding of this compound's role in collagen dynamics opens avenues for therapeutic interventions:

- Targeting Fibrosis : Strategies aimed at modulating lysyl hydroxylase activity or inhibiting excessive collagen cross-linking may offer new treatments for fibrotic diseases. Research indicates that targeting the pathways involved in hydroxylysine metabolism could help reverse fibrosis progression .

- Wound Healing : Enhancing collagen stability through the manipulation of hydroxylysine levels may improve wound healing outcomes. Studies suggest that optimizing the balance of collagen cross-links can facilitate better tissue repair processes .

Table 1: Summary of Key Research Findings on this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Collagen Cross-Linking Mechanisms | Identified pathways involving 5-hydroxylysine in collagen stabilization | Insights into tissue engineering and repair |

| Keloid Severity | 5-Hydroxylysine as a metabolic marker for keloid severity | Potential diagnostic tool for keloid assessment |

| Fibrosis Pathogenesis | Role of hydroxylysine in promoting fibrosis through collagen deposition | Therapeutic targets for antifibrotic treatments |

Eigenschaften

Molekularformel |

C6H11NO4 |

|---|---|

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

2-amino-5-hydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO4/c7-5(6(10)11)2-1-4(9)3-8/h3-5,9H,1-2,7H2,(H,10,11) |

InChI-Schlüssel |

DAAGYSXTLYIDHZ-UHFFFAOYSA-N |

SMILES |

C(CC(C(=O)O)N)C(C=O)O |

Kanonische SMILES |

C(CC(C(=O)O)N)C(C=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.